molecular formula C20H28N6O2 B5602812 6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one

6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one

Katalognummer B5602812
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: GLYIJCCNLYXLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The research into spiro compounds, particularly those involving piperidine and imidazo-pyridine structures, is motivated by their potential pharmacological properties, especially as central nervous system agents and receptor antagonists. These compounds often exhibit significant activity in binding studies and pharmacological assays, underscoring their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including condensations, cycloadditions, and modifications of existing pharmaceutical scaffolds. For example, tropane-spiro-imidazoline compounds have been synthesized and evaluated for their binding affinity to receptors, demonstrating the intricate steps involved in creating these complex molecules (Whelan et al., 1995).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as NMR spectroscopy and X-ray diffraction. The conformational analysis reveals that these molecules tend to adopt specific shapes that are crucial for their interaction with biological targets. The detailed structural analysis provides insights into the relationship between the conformation of these compounds and their biological activity.

Chemical Reactions and Properties

Chemical reactions involving these compounds include their synthesis through multi-step processes that may involve cycloaddition reactions and modifications to introduce specific functional groups. These reactions are carefully designed to achieve compounds with the desired pharmacological properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems. Such properties influence the compound's bioavailability and stability, which are critical factors in drug development.

Chemical Properties Analysis

The chemical properties, including reactivity and stability under physiological conditions, are fundamental for the therapeutic potential of these compounds. Studies focus on optimizing these properties to enhance the compounds' efficacy and reduce potential toxicity.

For further reading on the synthesis, molecular structure, and properties of compounds related to "6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one," the following references are recommended:

Eigenschaften

IUPAC Name

2-methyl-6-[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-14(2)12-26-9-6-15-18(22-13-21-15)20(26)7-10-25(11-8-20)19(28)16-4-5-17(27)24(3)23-16/h4-5,13-14H,6-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYIJCCNLYXLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.